![molecular formula C11H14O4 B1218526 2',4',6'-Trimethoxyacetophenone CAS No. 832-58-6](/img/structure/B1218526.png)
2',4',6'-Trimethoxyacetophenone
Overview
Description
Synthesis Analysis
The synthesis of TMAC-related compounds often involves multi-step reactions, utilizing trimethoxybenzene as a raw material. The synthesis process includes oxidation, reduction, Friedel-Crafts acylation, hydrolysis, and methylation steps, with the yield and structure of intermediates confirmed by IR and 1H-NMR methods (Tu Wei-jun, 2013). This approach highlights the complexity and the careful optimization required in the synthesis of TMAC and its derivatives.
Molecular Structure Analysis
The molecular structure of TMAC derivatives has been characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and single crystal X-ray diffraction. Studies have detailed the crystalline structure at different temperatures and the vibrational properties through infrared and Raman spectroscopy, supported by Density Functional Theory (DFT) calculations (R.N.S. Santiago et al., 2018). These analyses provide insights into the compound's structural intricacies and potential antimicrobial activities.
Chemical Reactions and Properties
TMAC undergoes various chemical reactions, including cyclization and electrophilic displacement. The cyclization of TMAC phenylhydrazone in the presence of catalysts leads to the formation of specific indazole and indole derivatives, suggesting a nuanced reaction mechanism (Qiu Yu, 1992). Electrophilic displacement reactions with sulfuryl chloride have been observed, indicating the compound's reactivity towards substitution prior to chlorination (J. Strating, L. Thijs, B. Zwanenburg, 2010).
Physical Properties Analysis
The physical properties, including the polymorphism of TMAC derivatives, have been extensively studied. Techniques such as X-ray powder diffractometry, differential scanning calorimetry (DSC), and IR spectroscopy have been employed to characterize different polymorphs, revealing significant insights into the compound's stability and conformational preferences (A. Miyamae et al., 1991).
Chemical Properties Analysis
The chemical properties of TMAC and its derivatives encompass a wide range of behaviors and interactions. For instance, studies on mixed-metal sodium-magnesium enolates derived from TMAC highlight the compound's reactivity and potential for forming complex structures with diverse applications (Eva Hevia et al., 2006). These characteristics underline the compound's versatility in chemical synthesis and potential applications in various fields.
Scientific Research Applications
Crystal Structure and Antimicrobial Activity :
- 2-Hydroxy-3,4,6-trimethoxyacetophenone, a variant of 2',4',6'-Trimethoxyacetophenone, was isolated from Croton anisodontus Müll. Arg. (Euphorbiaceae). Its crystal structure was characterized using Nuclear Magnetic Resonance and X-ray diffraction, showing potential antimicrobial activity. The vibrational properties of this compound were also studied through infrared and Raman spectroscopy, contributing to the understanding of its structural and functional properties (Santiago et al., 2018).
Synthesis Techniques :
- The synthesis process of 2-Hydroxy-4,5,6-trimethoxyacetophenone, a close relative of this compound, was explored. This process involved oxidation, reduction, Friedel-Crafts acylation, hydrolysis, and methylation, highlighting the compound's potential for various applications in chemical research (Tu Wei-jun, 2013).
Antibacterial and Antibiotic Resistance Modulation :
- Chalcones synthesized from the natural product 2-hydroxy-3,4,6-trimethoxyacetophenone were tested for their antibacterial properties and effects on antibiotic resistance. The study found that these chalcones could be potent antibacterial agents or could be used in combination with antibiotics to treat infections caused by multidrug-resistant strains (Freitas et al., 2020).
Chemical Reactivity and Photostabilization :
- The chemical reactivity of related compounds, such as 3,4,5-trimethoxyacetophenone and 2,6-dimethoxyphenol, was studied in the context of photostabilization. These studies contribute to the understanding of how such compounds can be used in stabilizing materials against photodegradation, indicating their potential use in various industrial applications (Harvey & Ragauskas, 1996).
Novel Fluoro and Methoxy Substituted Derivatives :
- The study on the synthesis of novel chalcone derivatives involving this compound and various fluorine-substituted benzaldehydes shows the potential of these compounds in the development of new chemical entities. These derivatives, with both fluorine and methoxy groups, could have applications in pharmaceutical and chemical industries (Anil & Polat, 2020).
Antifungal Activity and Synergistic Effects :
- Acetophenones isolated from Croton spp., including 2-hydroxy-3,4,6-trimethoxyacetophenone, were evaluated for their antifungal activity against various fungal strains. The study also investigated the synergistic effects of these compounds with conventional antifungal agents, suggesting their potential use in antifungal therapies (Aguiar et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
This compound is a chemical intermediate and its biological targets may depend on the specific context of its use .
Mode of Action
As a chemical intermediate, its interactions with biological targets would be dependent on the specific reactions it is involved in .
Biochemical Pathways
As a chemical intermediate, it may be involved in various biochemical reactions depending on the context .
Pharmacokinetics
Information on its bioavailability is also currently unavailable .
Result of Action
It is known to be used in the production of 4,2’,4’,6’-tetramethoxy-chalcone
Action Environment
As a chemical compound, its stability and reactivity may be influenced by factors such as temperature, pH, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
2’,4’,6’-Trimethoxyacetophenone plays a significant role in biochemical reactions, particularly in the synthesis of other complex organic molecules. It is known to interact with various enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, it has been used in the production of 4,2’,4’,6’-tetramethoxy-chalcone . The interactions of 2’,4’,6’-Trimethoxyacetophenone with biomolecules are primarily through its methoxy groups, which can form hydrogen bonds and other non-covalent interactions with amino acid residues in proteins.
Cellular Effects
The effects of 2’,4’,6’-Trimethoxyacetophenone on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of certain enzymes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, 2’,4’,6’-Trimethoxyacetophenone can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes.
Molecular Mechanism
At the molecular level, 2’,4’,6’-Trimethoxyacetophenone exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in either inhibition or activation of the target enzyme, depending on the nature of the interaction . Furthermore, 2’,4’,6’-Trimethoxyacetophenone can influence gene expression by interacting with DNA or RNA, leading to changes in transcriptional or post-transcriptional regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’,4’,6’-Trimethoxyacetophenone can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2’,4’,6’-Trimethoxyacetophenone is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . Long-term exposure to 2’,4’,6’-Trimethoxyacetophenone in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in metabolic pathways and gene expression.
Dosage Effects in Animal Models
The effects of 2’,4’,6’-Trimethoxyacetophenone vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing specific biochemical pathways or modulating gene expression. At high doses, 2’,4’,6’-Trimethoxyacetophenone can exhibit toxic or adverse effects, including cellular damage or disruption of normal cellular functions . Threshold effects have been observed, where the compound’s impact becomes significant only above a certain concentration.
Metabolic Pathways
2’,4’,6’-Trimethoxyacetophenone is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to other metabolites. The compound can be metabolized through oxidative or reductive pathways, leading to the formation of intermediate products that can further participate in biochemical reactions . These metabolic pathways can influence the overall metabolic flux within cells, affecting the levels of specific metabolites.
Transport and Distribution
Within cells and tissues, 2’,4’,6’-Trimethoxyacetophenone is transported and distributed through various mechanisms. It can interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function, as well as its overall bioavailability.
Subcellular Localization
The subcellular localization of 2’,4’,6’-Trimethoxyacetophenone is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may accumulate in the nucleus, where it can interact with DNA or RNA, or in the mitochondria, where it can influence metabolic processes.
properties
IUPAC Name |
1-(2,4,6-trimethoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-7(12)11-9(14-3)5-8(13-2)6-10(11)15-4/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPZWHZSIXZXDMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10232214 | |
Record name | Ethanone, 1-(2,4,6-trimethoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10232214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
832-58-6 | |
Record name | Ethanone, 1-(2,4,6-trimethoxyphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000832586 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanone, 1-(2,4,6-trimethoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10232214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2',4',6'-Trimethoxyacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the reactivity of 2',4',6'-Trimethoxyacetophenone in Claisen-Schmidt condensations?
A: this compound exhibits interesting reactivity in Claisen-Schmidt condensations, particularly with fluorine-substituted benzaldehydes. While it readily forms the expected chalcone derivatives with mono-fluorinated benzaldehydes in methanol, using di- or tri-fluorinated benzaldehydes leads to a competing nucleophilic aromatic substitution (SNAr) reaction. [] This substitution occurs specifically at the para position of the benzaldehyde, replacing a fluorine atom with a methoxy group. Interestingly, switching the solvent from methanol to THF completely suppresses the SNAr reaction, allowing for the selective formation of fluorine-substituted chalcones. [] This highlights the crucial role of solvent effects, alongside steric and electronic factors, in controlling the reaction pathway.
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